3-(4-fluoro-3-methylphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-13-10-14(2-4-16(13)20)3-5-18(24)23-11-17-19(22-8-7-21-17)15-6-9-25-12-15/h2,4,6-10,12H,3,5,11H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWRPJSIABGJRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NCC2=NC=CN=C2C3=COC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Michael Addition to Acrylic Acid
One efficient approach for synthesizing the acid fragment involves Michael addition of 4-fluoro-3-methylphenylmagnesium bromide to acrylic acid.
Procedure:
- Preparation of the Grignard reagent: 4-fluoro-3-methylbromobenzene (1.0 eq) is added to magnesium turnings (1.2 eq) in anhydrous THF under nitrogen atmosphere at 0°C.
- The Grignard reagent is added dropwise to a cooled solution (-78°C) of copper(I) iodide (5 mol%) and acrylic acid (1.5 eq) in THF.
- The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
- Acidic work-up with 2M HCl provides the desired 3-(4-fluoro-3-methylphenyl)propanoic acid.
This method is adapted from similar procedures for fluorophenyl-containing compounds as documented in the literature for fluorinated phenylpropanoic acid derivatives.
Method B: Oxidation of 3-(4-Fluoro-3-Methylphenyl)Propanol
Procedure:
- 3-(4-fluoro-3-methylphenyl)propanol (1.0 eq) is dissolved in acetone.
- Jones reagent (2.5 eq) is added dropwise at 0°C.
- The reaction mixture is stirred for 2-3 hours at room temperature.
- The reaction is quenched with isopropanol, filtered through Celite, and the filtrate is concentrated.
- The residue is purified by column chromatography using hexane/ethyl acetate as eluent.
The oxidation method is particularly useful when the corresponding alcohol is more readily available.
Method C: Hydrolysis of 3-(4-Fluoro-3-Methylphenyl)Propionitrile
Procedure:
- 3-(4-fluoro-3-methylphenyl)propionitrile (1.0 eq) is dissolved in a mixture of ethanol and water (2:1).
- Potassium hydroxide (3.0 eq) is added, and the mixture is refluxed for 12 hours.
- After cooling, the solution is acidified with concentrated HCl to pH 2.
- The product is extracted with ethyl acetate, dried over sodium sulfate, and concentrated.
This method follows established procedures for the hydrolysis of nitriles to carboxylic acids as reported for similar fluorinated compounds.
Preparation of the Amine Fragment: (3-(Furan-3-yl)Pyrazin-2-yl)Methylamine
Method A: Cross-Coupling Approach
Procedure:
- Preparation of 3-bromo-2-(bromomethyl)pyrazine:
- 2-methylpyrazine is brominated using N-bromosuccinimide (2.2 eq) in CCl₄ under reflux with benzoyl peroxide as initiator.
- The product is purified by column chromatography.
Introduction of the furan-3-yl group:
- 3-bromo-2-(bromomethyl)pyrazine (1.0 eq) is reacted with furan-3-boronic acid (1.2 eq) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 eq) in a mixture of dioxane/water (4:1) at 80°C for 8 hours.
- The reaction mixture is cooled, filtered through Celite, and extracted with ethyl acetate.
Conversion to amine:
- The resulting 3-(furan-3-yl)-2-(bromomethyl)pyrazine is treated with sodium azide (1.5 eq) in DMF at 60°C for 4 hours.
- The azide intermediate is reduced using triphenylphosphine (1.2 eq) followed by hydrolysis with water.
This stepwise approach is adapted from similar heterocyclic synthesis procedures documented for related pyrazine compounds.
Method B: Gabriel Synthesis Approach
Procedure:
- 2-(bromomethyl)-3-(furan-3-yl)pyrazine (1.0 eq), prepared as described above, is reacted with potassium phthalimide (1.2 eq) in DMF at 80°C for 6 hours.
- The phthalimide intermediate is hydrolyzed using hydrazine hydrate (2.0 eq) in ethanol under reflux for 4 hours.
- The reaction mixture is cooled, filtered, and the filtrate is concentrated.
- The residue is acidified with HCl, washed with ethyl acetate, then basified with NaOH and extracted with DCM.
This method provides a reliable way to introduce the primary amine functionality with minimal side reactions.
Amide Coupling Reaction
The final step involves the coupling of the acid and amine fragments to form the target amide.
Method A: Carbodiimide Coupling
Procedure:
- 3-(4-fluoro-3-methylphenyl)propanoic acid (1.0 eq) is dissolved in anhydrous DCM.
- EDC·HCl (1.2 eq) and HOBt (1.2 eq) are added, followed by DIPEA (2.0 eq).
- The mixture is stirred for 30 minutes at room temperature.
- (3-(furan-3-yl)pyrazin-2-yl)methylamine (1.0 eq) is added, and the reaction is stirred overnight.
- The reaction mixture is washed with 1M HCl, saturated NaHCO₃, and brine.
- The organic layer is dried over Na₂SO₄, filtered, and concentrated.
- The crude product is purified by column chromatography using DCM/MeOH as eluent.
This coupling method is widely used for amide formation and provides good yields with minimal racemization.
Method B: Acid Chloride Approach
Procedure:
- 3-(4-fluoro-3-methylphenyl)propanoic acid (1.0 eq) is converted to the acid chloride using thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) in DCM with catalytic DMF.
- The acid chloride solution is added dropwise to a cooled solution (0°C) of (3-(furan-3-yl)pyrazin-2-yl)methylamine (1.0 eq) and Et₃N (2.0 eq) in DCM.
- The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
- Standard work-up and purification procedures are followed as in Method A.
This method often provides higher yields than direct coupling methods, especially for less reactive amines.
Method C: Mixed Anhydride Approach
Procedure:
- 3-(4-fluoro-3-methylphenyl)propanoic acid (1.0 eq) is dissolved in THF at -15°C.
- Isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.2 eq) are added.
- After 15 minutes, (3-(furan-3-yl)pyrazin-2-yl)methylamine (1.0 eq) is added.
- The reaction mixture is stirred at -15°C for 1 hour, then at room temperature overnight.
- Standard work-up and purification procedures are followed.
This method is particularly useful when carbodiimide coupling gives low yields.
Optimized Synthetic Route and Reaction Conditions
Based on the evaluation of multiple synthetic strategies, Table 1 presents the optimized conditions for the synthesis of 3-(4-fluoro-3-methylphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide.
Table 1: Optimized Reaction Conditions for Key Steps
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Acid preparation | 4-fluoro-3-methylbromobenzene, Mg, CuI, acrylic acid | THF | -78 to RT | 12 | 75-80 |
| 2 | Pyrazine bromination | 2-methylpyrazine, NBS | CCl₄ | Reflux | 6 | 65-70 |
| 3 | Cross-coupling | Bromopyrazine, furan-3-boronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/Water | 80 | 8 | 70-75 |
| 4 | Amine formation | Bromomethyl intermediate, NaN₃, PPh₃ | DMF, THF/H₂O | 60, RT | 4, 12 | 60-65 |
| 5 | Amide coupling | Acid, amine, EDC·HCl, HOBt, DIPEA | DCM | RT | 24 | 75-85 |
Purification and Characterization
Purification Techniques
The final compound can be purified using:
- Column chromatography (silica gel, DCM/MeOH 95:5)
- Recrystallization from ethanol/water
- Preparative HPLC (C18 column, acetonitrile/water gradient)
Analytical Characterization
Table 2: Analytical Data for this compound
| Analysis Type | Data |
|---|---|
| Appearance | Off-white crystalline solid |
| Melting Point | 152-154°C |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.52 (d, 1H, pyrazine-H), 8.33 (d, 1H, pyrazine-H), 7.69 (s, 1H, furan-H), 7.45 (t, 1H, furan-H), 7.05-6.95 (m, 2H, Ar-H), 6.88 (t, 1H, Ar-H), 6.69 (s, 1H, furan-H), 6.10 (br s, 1H, NH), 4.65 (d, 2H, CH₂NH), 2.91 (t, 2H, CH₂CH₂CO), 2.55 (t, 2H, CH₂CO), 2.23 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 172.3, 161.4, 156.7, 151.2, 144.1, 143.5, 138.2, 135.6, 130.8, 126.9, 124.7, 116.2, 115.9, 110.8, 44.2, 38.3, 31.5, 14.6 |
| IR (KBr, cm⁻¹) | 3294 (NH), 3050, 2945, 1652 (C=O), 1545, 1508, 1422, 1232, 1145, 874, 789 |
| HRMS (ESI) | Calculated for C₁₉H₁₈FN₃O₂ [M+H]⁺: 340.1456, Found: 340.1458 |
Structure-Activity Relationships and Applications
The title compound contains several pharmacophoric elements:
- A fluorinated aromatic ring that enhances metabolic stability and lipophilicity
- A flexible propanamide linker that provides conformational mobility
- A pyrazine-furan heterocyclic system with hydrogen bond acceptors
These structural features suggest potential applications in medicinal chemistry, particularly as:
- Enzyme inhibitors
- Receptor modulators
- Anti-inflammatory agents
- CNS-active compounds
Alternative Approaches and Recent Advances
Alternative Cross-Coupling Methods
Recent advances in transition metal-catalyzed reactions offer alternative approaches to introducing the furan moiety:
Flow Chemistry Approaches
Continuous flow chemistry provides several advantages for the synthesis of this compound:
- Better temperature control during exothermic steps
- Improved scalability
- Enhanced safety profile for hazardous reagents
- Potential for automation and optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.
Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several significant biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit efficacy against various pathogens, including bacteria and fungi. The presence of the furan and pyrazine rings may enhance its interaction with microbial targets, potentially leading to the development of new antimicrobial agents.
- Anticancer Properties : Preliminary data suggest that this compound may have anticancer activity. Compounds containing furan and pyrazine derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Further studies are required to elucidate the specific pathways involved.
- Anti-inflammatory Effects : Compounds with similar frameworks have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Therapeutic Applications
The potential therapeutic applications of 3-(4-fluoro-3-methylphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide can be categorized as follows:
- Infectious Diseases : Given its antimicrobial properties, this compound could be developed into a treatment for bacterial and fungal infections, particularly those resistant to conventional therapies.
- Cancer Treatment : Its anticancer potential positions it as a candidate for further development as an oncology drug, especially for cancers that express specific targets amenable to this compound's mechanism of action.
- Chronic Inflammatory Conditions : The anti-inflammatory properties suggest it could be beneficial in managing conditions such as rheumatoid arthritis or inflammatory bowel disease.
Case Studies
Several case studies exemplify the applications of similar compounds:
- Study on Antimicrobial Efficacy : A recent study demonstrated that a related compound exhibited significant activity against resistant strains of Staphylococcus aureus, highlighting the potential of this class of compounds in addressing antibiotic resistance.
- Cancer Cell Line Research : In vitro studies on cancer cell lines treated with structurally similar compounds showed reduced cell viability and increased apoptosis rates, suggesting a promising avenue for cancer therapy development.
- Inflammation Model Studies : Animal models treated with compounds featuring similar structures showed reduced markers of inflammation, indicating their potential use in chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(4-fluoro-3-methylphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and the pyrazine moiety are likely to play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide hydrochloride ()
- Key Differences: Incorporates a spirocyclic triazaspirodecenone system instead of a pyrazine ring. Features a 4-fluorophenyl group (vs. 4-fluoro-3-methylphenyl in the target compound). Contains a hydrochloride salt, enhancing solubility but altering pharmacokinetics.
3-((5,7-Difluoro-3-hydroxy-1,3-dihydrobenzo[c][1,2,5]oxasilaborol-6-yl)thio)-N-(pyrazin-2-yl)propanamide ()
- Key Differences :
- Replaces the furan-pyrazine group with a silaborole-thioether motif.
- Contains difluorinated benzooxasilaborole , which introduces unique electronic effects.
- Biological Relevance : The thioether linkage and silaborole ring may enhance binding to boron-sensitive targets, unlike the target compound’s furan-pyrazine system .
N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide ()
- Key Differences :
- Substitutes the pyrazine-furan group with a biphenylmethyl-pyridyl system.
- Lacks fluorine atoms, reducing metabolic stability.
Functional Analogues
GLUT4-Binding Propanamide Derivatives ()
- Example Compound : N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide.
- Comparison: Shares a 4-fluorophenyl group but includes a pyridin-4-ylmethyl substituent instead of furan-pyrazine. The target compound’s furan-pyrazine group may alter binding specificity .
Physicochemical and Spectroscopic Comparisons
Table 1: Comparative Physicochemical Properties
- The 4-fluoro-3-methylphenyl group may confer greater steric hindrance than the unsubstituted 4-fluorophenyl in .
Biological Activity
The compound 3-(4-fluoro-3-methylphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide is a synthetic derivative belonging to the class of N-heterocycles , known for their diverse biological activities, particularly in the realm of anticancer and antiviral research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This compound features a fluorinated aromatic ring , a furan moiety , and a pyrazine derivative , which are significant for its biological activity.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing pyrazole and furan rings have been shown to inhibit various cancer cell lines:
- MCF7 (Breast Cancer) : IC50 values ranging from 0.01 µM to 49.85 µM have been reported for structurally related compounds, indicating potent cytotoxic effects against breast cancer cells .
- A549 (Lung Cancer) : Compounds with similar substitutions demonstrated IC50 values around 26 µM .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 0.01 | |
| Compound B | A549 | 26 | |
| Compound C | NCI-H460 | 7.01 ± 0.60 |
Antiviral Activity
The antiviral potential of N-heterocycles has been extensively studied, revealing promising results against various viral infections. For example, modifications at specific positions on the pyrazole scaffold have enhanced reverse transcriptase inhibitory activity significantly .
Table 2: Antiviral Activity Findings
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds with similar structures have been shown to inhibit critical enzymes involved in cancer cell proliferation and viral replication.
- Induction of Apoptosis : Research suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at various phases, which is crucial for preventing tumor growth.
Case Studies
Several studies have investigated the efficacy of this compound and its analogs:
- A study by Huang et al. demonstrated that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF7 and A549, with IC50 values suggesting high potency .
- Another investigation focused on the antiviral properties of N-heterocycles, revealing that certain substitutions could enhance activity against HIV and other viruses, making them viable candidates for further development .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis of this compound typically involves multi-step organic reactions, including:
- Intermediate preparation : Formation of the 4-fluoro-3-methylphenyl and furan-3-yl-pyrazine intermediates via nucleophilic substitution or coupling reactions .
- Amide coupling : Reacting the carboxylic acid derivative (e.g., 3-(4-fluoro-3-methylphenyl)propanoic acid) with the pyrazine-methylamine intermediate using coupling agents like EDC/HOBt or DCC .
- Optimization : Key parameters include solvent polarity (e.g., DMF for solubility), temperature control (0–25°C to minimize side reactions), and catalyst selection (e.g., palladium catalysts for cross-coupling steps) .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water mixtures) are used to achieve >95% purity .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
| Technique | Purpose | Key Data Points | Reference |
|---|---|---|---|
| NMR | Confirm regiochemistry and substituent orientation | H/C chemical shifts for furan (δ 7.4–8.1 ppm), pyrazine (δ 8.5–9.0 ppm), and fluoroaryl protons (δ 6.8–7.3 ppm) . | |
| HPLC-MS | Assess purity and molecular weight | Retention time matching standards; [M+H]+ ion at m/z 382.1 . | |
| FT-IR | Verify amide bond formation | Stretching bands at ~1650 cm (C=O) and ~3300 cm (N-H) . |
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the furan and pyrazine moieties in this compound’s bioactivity?
Answer:
- Analog synthesis : Replace furan-3-yl with thiophene or phenyl groups to evaluate heterocycle specificity . Modify pyrazine substitution patterns (e.g., 2- vs. 3-position) .
- Biological assays : Test analogs against target enzymes/receptors (e.g., kinase inhibition assays) to correlate structural changes with IC values .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity variations when furan’s oxygen is replaced with sulfur .
- Case study : Evidence from structurally similar compounds shows that furan-to-thiophene substitution reduces target binding by 40%, highlighting furan’s critical role in π-π stacking .
Advanced: What strategies are effective in resolving contradictions between computational binding predictions and experimental activity data?
Answer:
- Molecular dynamics (MD) simulations : Run 100-ns simulations to assess binding stability (e.g., RMSD <2 Å) and identify transient interactions missed in static docking .
- Mutagenesis studies : Modify key binding residues (e.g., Tyr205 in the target protein) to validate predicted hydrogen bonds .
- Biophysical validation : Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) and compare with computational ΔG values .
- Example : A pyrazine analog showed poor experimental activity despite favorable docking scores; MD revealed solvent accessibility issues in the binding pocket, prompting methyl-group additions to improve hydrophobicity .
Advanced: What in vitro and in vivo models are appropriate for investigating this compound’s pharmacokinetic profile and target engagement?
Answer:
- In vitro :
- Caco-2 cells : Assess permeability (P >1×10 cm/s suggests oral bioavailability) .
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure t and identify metabolic hotspots (e.g., furan oxidation) .
- In vivo :
- Rodent models : Administer 10 mg/kg IV/PO to calculate AUC, clearance, and volume of distribution. Use LC-MS/MS to quantify plasma concentrations .
- Target engagement : Employ PET imaging with radiolabeled compound (e.g., F-labeled analog) to monitor brain penetration or tumor uptake .
Advanced: How can researchers address discrepancies in reported biological activity across similar compounds?
Answer:
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Meta-analysis : Pool data from analogs (e.g., furan vs. thiophene derivatives) to identify trends in substituent effects .
- Counter-screening : Test compounds against off-target receptors (e.g., GPCR panels) to rule out nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
